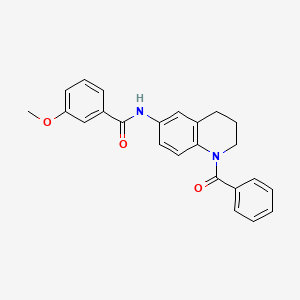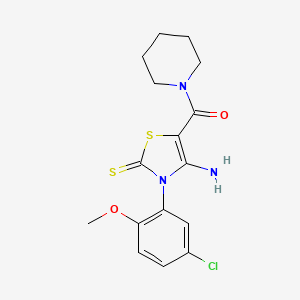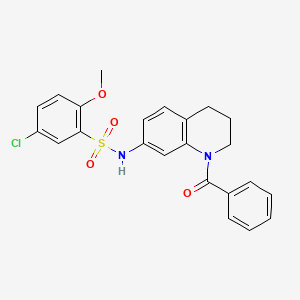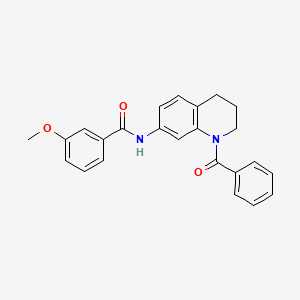
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide (also known as N-BQM) is a synthetic compound derived from the natural alkaloid quinoline. It is a member of the benzamide family and has been studied for its potential therapeutic benefits. N-BQM has been found to have a variety of biochemical and physiological effects, and has been used in scientific research applications.
Applications De Recherche Scientifique
N-BQM has been studied for its potential therapeutic benefits, and has been used in scientific research applications. It has been found to have anti-inflammatory, antifungal, and anti-cancer properties. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, N-BQM has been found to have anti-HIV activity, and has been studied for its potential to treat HIV-related infections.
Mécanisme D'action
The mechanism of action of N-BQM is not yet fully understood. However, it is believed to act by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been found to reduce inflammation and pain, and may also have anti-cancer properties. Additionally, N-BQM has been found to inhibit the enzyme reverse transcriptase, which is involved in the replication of HIV.
Biochemical and Physiological Effects
N-BQM has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and anti-cancer properties. It has also been found to have anti-HIV activity, and may have potential for treating HIV-related infections. Additionally, N-BQM has been found to have neuroprotective effects, and may have potential for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Avantages Et Limitations Des Expériences En Laboratoire
N-BQM has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively inexpensive. Additionally, it has a wide range of potential therapeutic benefits and can be used in a variety of scientific research applications. However, there are also some limitations to consider. N-BQM has not been extensively studied, and its mechanism of action is not yet fully understood. Additionally, there is a lack of information on potential side effects and interactions with other drugs.
Orientations Futures
N-BQM has a wide range of potential therapeutic benefits and can be used in a variety of scientific research applications. Therefore, there are many potential future directions for research. These include further research into the mechanism of action of N-BQM, as well as research into potential therapeutic applications, such as its potential to treat neurodegenerative diseases and HIV-related infections. Additionally, further research into potential side effects and interactions with other drugs is needed. Finally, research into the synthesis of N-BQM derivatives, as well as the development of more efficient and cost-effective synthesis methods, could also be beneficial.
Méthodes De Synthèse
N-BQM can be synthesized in a two-step process. The first step involves the reaction of quinoline with benzoyl chloride in the presence of a base such as potassium carbonate. This reaction yields N-benzoyl-1,2,3,4-tetrahydroquinoline (N-BQ). The second step involves the reaction of N-BQ with 3-methoxybenzamide in the presence of an acid such as hydrochloric acid. This reaction yields N-BQM.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-11-5-9-19(16-21)23(27)25-20-12-13-22-18(15-20)10-6-14-26(22)24(28)17-7-3-2-4-8-17/h2-5,7-9,11-13,15-16H,6,10,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGJNCHNMDFWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561262.png)
![2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B6561269.png)
![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6561270.png)



![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6561323.png)
![6-{[4-(3-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6561328.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B6561329.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide](/img/structure/B6561333.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B6561349.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561361.png)
![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561375.png)
